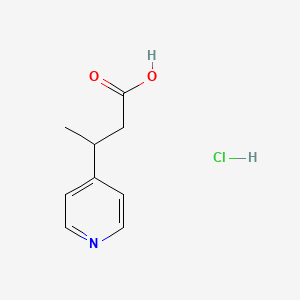

3-(Pyridin-4-yl)butanoic acid hydrochloride

Description

Properties

IUPAC Name |

3-pyridin-4-ylbutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-7(6-9(11)12)8-2-4-10-5-3-8;/h2-5,7H,6H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTDBIXHLRQDQES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC=NC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of 3-(Pyridin-4-yl)butanoic acid HCl

An In-Depth Technical Guide to 3-(Pyridin-4-yl)butanoic acid Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Pyridin-4-yl)butanoic acid hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyridine-based scaffolds are integral to numerous FDA-approved pharmaceuticals, valued for their ability to engage in biologically relevant interactions and serve as versatile synthetic platforms.[1][2] This document delineates the core molecular characteristics, proposes a detailed synthetic and purification workflow, outlines robust analytical characterization methodologies, and discusses potential applications in drug discovery. The content is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to effectively synthesize, characterize, and utilize this valuable molecule.

The Strategic Importance of Pyridine Scaffolds in Drug Discovery

The pyridine ring is one of the most prevalent N-heterocyclic structures in the landscape of pharmaceuticals.[2][3] Its prevalence is not coincidental; the nitrogen atom within the aromatic ring imparts unique physicochemical properties. It acts as a hydrogen bond acceptor, can be protonated to improve aqueous solubility, and alters the electronic distribution of the ring, making it a privileged scaffold in drug design.[3] This influences the molecule's pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, excretion (ADME), and target binding.

Compounds incorporating a pyridine nucleus are found in a wide array of therapeutic agents, from antituberculars like isoniazid to anticancer drugs such as abiraterone acetate.[2] The addition of a carboxylic acid functional group, as seen in 3-(Pyridin-4-yl)butanoic acid, further enhances the molecule's potential by providing a key site for ionic interactions with biological targets or for derivatization to create esters and amides, thus serving as a versatile building block for more complex molecular architectures.[1][3]

Core Molecular Profile of 3-(Pyridin-4-yl)butanoic acid HCl

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research.

Chemical Identity and Structure

The hydrochloride salt form is typically preferred for its improved stability and handling characteristics compared to the free base.

| Identifier | Value | Source |

| Compound Name | 3-(Pyridin-4-yl)butanoic acid hydrochloride | PubChem |

| Molecular Formula (Free Base) | C₉H₁₁NO₂ | [4] |

| Molecular Weight (Free Base) | 165.19 g/mol | [5] |

| Molecular Formula (HCl Salt) | C₉H₁₂ClNO₂ | Calculated |

| Molecular Weight (HCl Salt) | 201.65 g/mol | Calculated |

| Canonical SMILES | CC(CC(=O)O)C1=CC=NC=C1 | [4] |

| InChIKey (Free Base) | KYSQGRVBIOODEO-UHFFFAOYSA-N | [4] |

The relationship between the free base and its hydrochloride salt is a simple acid-base reaction, critical for its purification and application.

Caption: Acid-base equilibrium of the target compound.

Calculated Physicochemical Properties

Predicted properties provide initial guidance for experimental design, such as solvent selection for reactions and purification.

| Property | Value | Source |

| XLogP (Predicted) | 0.9 | [4] |

| Monoisotopic Mass (Free Base) | 165.07898 Da | [4] |

| Hydrogen Bond Donor Count | 1 (from COOH) | PubChem |

| Hydrogen Bond Acceptor Count | 3 (from N, C=O) | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Synthesis and Purification Strategy

While no direct, peer-reviewed synthesis for 3-(Pyridin-4-yl)butanoic acid is readily available in the literature, a robust synthetic route can be proposed based on established organic chemistry principles and analogous transformations reported for related compounds.[6]

Proposed Synthetic Workflow

The overall strategy involves the synthesis of the free base ester, followed by hydrolysis and subsequent conversion to the stable hydrochloride salt. This multi-step process allows for purification at intermediate stages, ensuring high final purity.

Caption: Proposed workflow for synthesis and purification.

Detailed Experimental Protocol: Synthesis and Hydrolysis

This protocol is a representative example. Researchers should optimize conditions based on their specific starting materials.

-

Ester Formation: The synthesis would likely begin with a conjugate addition of a suitable pyridine-containing nucleophile to an α,β-unsaturated ester like ethyl crotonate, or via a coupling reaction.

-

Acid-Catalyzed Hydrolysis (Adapted from similar procedures[6]):

-

To the crude ester intermediate, add a mixture of glacial acetic acid (e.g., 5 volumes) and concentrated hydrochloric acid (e.g., 2 volumes).

-

Rationale: Using a strong acid like HCl in a compatible organic acid solvent ensures complete hydrolysis of the ester to the carboxylic acid. The excess HCl also protonates the pyridine ring.

-

Heat the reaction mixture at reflux (approx. 100-110 °C) for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator. The resulting residue contains the crude hydrochloride salt.

-

Detailed Experimental Protocol: Purification and Isolation

-

Crude Product Isolation:

-

The residue from the hydrolysis step is triturated with a suitable anti-solvent, such as diethyl ether or ethyl acetate, to precipitate the crude hydrochloride salt.

-

Rationale: The ionic salt is generally insoluble in nonpolar organic solvents, allowing for separation from uncharged organic impurities.

-

The solid is collected by vacuum filtration and washed with the anti-solvent.

-

-

Recrystallization:

-

Dissolve the crude solid in a minimal amount of a hot polar solvent, such as methanol, ethanol, or an ethanol/water mixture.

-

Rationale: Recrystallization is a powerful purification technique for crystalline solids. The choice of solvent is critical; the compound should be soluble at high temperatures and sparingly soluble at low temperatures.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Analytical Characterization and Quality Control

A panel of orthogonal analytical techniques is essential to confirm the structure and purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a highly deshielded, often broad singlet between 10-12 ppm, which is characteristic of the carboxylic acid proton.[7] Protons on the pyridine ring will appear in the aromatic region (typically 7-9 ppm), and the aliphatic protons of the butanoic acid chain will be found in the 1-3 ppm range. The signal for the N-H proton of the pyridinium hydrochloride may also be visible, often as a broad peak.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield (170-180 ppm). Aromatic carbons of the pyridine ring will be in the 120-150 ppm range, with the aliphatic carbons appearing upfield.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

-

A very broad O-H stretching absorption is expected from 2500 to 3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer.[7]

-

A strong C=O (carbonyl) stretching band should appear around 1710-1740 cm⁻¹.[6]

-

C=N and C=C stretching vibrations from the pyridine ring will be present in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak corresponding to the protonated free base [M+H]⁺ at an m/z of approximately 166.086.[4] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.

| Technique | Expected Observation | Rationale |

| ¹H NMR | Broad singlet at 10-12 ppm; aromatic signals at 7-9 ppm. | Confirms carboxylic acid proton and pyridine ring structure.[7] |

| IR | Broad O-H stretch (2500-3300 cm⁻¹); Strong C=O stretch (~1710 cm⁻¹). | Confirms presence of carboxylic acid functional group.[6][7] |

| MS (ESI+) | [M+H]⁺ peak at m/z ≈ 166.086. | Confirms the molecular weight of the free base.[4] |

| Purity (HPLC) | >95% (typical target). | Quantifies the purity of the final compound. |

Applications in Research and Drug Development

3-(Pyridin-4-yl)butanoic acid HCl is not just a molecule, but a tool for innovation.

-

Versatile Building Block: The dual functionality of the pyridine ring and the carboxylic acid makes this compound an ideal starting point for library synthesis. The carboxylic acid can be converted to amides, esters, or other functional groups, while the pyridine ring can participate in various coupling reactions if further functionalized.[1]

-

GABA Analogues & CNS Research: The butanoic acid moiety is structurally related to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system.[6] This structural similarity suggests potential applications in the development of novel CNS-active agents, where the pyridine ring can be used to modulate properties like blood-brain barrier penetration and target receptor affinity.

-

Fragment-Based Drug Discovery (FBDD): As a relatively small molecule with key pharmacophoric features (hydrogen bond donor/acceptor, aromatic ring), it is an excellent candidate for FBDD screening campaigns to identify initial hits against novel protein targets.

Handling, Storage, and Safety

-

Handling: As with all laboratory chemicals, handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be treated as a potential irritant.

-

Storage: The hydrochloride salt is expected to be a stable, crystalline solid. For long-term stability, it should be stored in a tightly sealed container in a cool, dry place, away from moisture.[8]

Conclusion

3-(Pyridin-4-yl)butanoic acid hydrochloride represents a strategically important chemical entity for researchers in the pharmaceutical sciences. Its structure embodies the advantageous features of the pyridine scaffold combined with the versatile reactivity of a carboxylic acid. This guide provides the foundational knowledge—from molecular properties and a reasoned synthetic approach to robust analytical validation—necessary for its effective integration into drug discovery and development programs. By understanding the causality behind the protocols, scientists can better troubleshoot, optimize, and innovate in their research endeavors.

References

-

PubChem. 3-(pyridin-4-yl)butanoic acid hydrochloride. Available from: [Link]

-

Islam, M. R., et al. (2021). Synthesis of 4-(3-aryl-1,6-dihydro-6-iminopyridazin-1-yl)butanoic acid hydrochlorides. Journal of Bangladesh Academy of Sciences, 45(1), 37-47. Available from: [Link]

-

PubChem. 3-Pyridinebutanoic acid. Available from: [Link]

-

Acta Crystallographica Section E: Crystallographic Communications. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Acta Cryst., E80, 388-391. Available from: [Link]

-

PubChem. 4-Oxo-4-(3-pyridyl)butyric acid. Available from: [Link]

-

FooDB. 4-Hydroxy-4-(3-pyridyl)-butanoic acid. Available from: [Link]

-

Pharmaffiliates. (2026). The Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. Available from: [Link]

-

Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338. Available from: [Link]

-

Schmalz, H.-G. (2007). Synthesis and reactivity of pyridin-4-ols based on the three-component reaction of alkoxyallenes, nitriles and carboxylic acids. Pure and Applied Chemistry, 79(3), 535-545. Available from: [Link]

-

Ali, M. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4184. Available from: [Link]

-

Wikipedia contributors. Butyric acid. In Wikipedia, The Free Encyclopedia. Available from: [Link]

- Google Patents. CN103242222A - Preparation method of 3-pyridineacetic acid hydrochloride.

-

Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. dovepress.com [dovepress.com]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - 3-(pyridin-4-yl)butanoic acid hydrochloride (C9H11NO2) [pubchemlite.lcsb.uni.lu]

- 5. 3-Pyridinebutanoic acid | C9H11NO2 | CID 114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. medchemexpress.com [medchemexpress.com]

Comprehensive Characterization of 3-(Pyridin-4-yl)butanoic Acid HCl: Dissociation Constants and Solubility Profiling

Topic: pKa Values and Dissociation Constants of 3-(Pyridin-4-yl)butanoic Acid Hydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary & Compound Architecture

3-(Pyridin-4-yl)butanoic acid hydrochloride is a critical amphoteric building block often utilized in the synthesis of bioactive pharmacophores.[1] As a hydrochloride salt, it exists in a protonated, cationic state, necessitating precise pH manipulation during formulation and catalysis.

Understanding the ionization behavior of this molecule is not merely a matter of data collection but a prerequisite for predicting lipophilicity (LogD) , membrane permeability , and salt disproportionation risk .

Structural Ionization Centers

The molecule features two distinct ionizable groups that define its physicochemical behavior:

-

Carboxylic Acid (C1): The hydrophilic tail responsible for low-pH solubility and H-bond donation.[1]

-

Pyridinium Nitrogen (N1): The aromatic center. In the HCl salt form, this nitrogen is protonated (

), rendering the molecule cationic.

Theoretical Framework & Predicted Constants

In the absence of a singular, absolute literature value for this specific isomer, we derive high-confidence dissociation constants based on structural analogs (e.g., 3-(pyridin-4-yl)propanoic acid) and Hammett equation principles for 4-substituted pyridines.[1]

Ionization Equilibria

The dissociation proceeds in a stepwise manner from the fully protonated cation (

Derived Dissociation Constants (25°C, I = 0.1 M)

| Parameter | Ionization Center | Estimated Value | Mechanistic Rationale |

| pKa₁ | Carboxylic Acid (-COOH) | 3.05 ± 0.15 | The electron-withdrawing field effect of the cationic pyridinium ring (β-position) significantly increases acidity compared to unsubstituted butyric acid (pKa 4.82).[1] |

| pKa₂ | Pyridinium Nitrogen (Py-H⁺) | 5.95 ± 0.10 | 4-alkylpyridines typically exhibit pKa ~6.[1]02. The distant carboxylate anion exerts a mild stabilizing effect, maintaining basicity near the parent heterocycle. |

| pI | Isoelectric Point | 4.50 | Calculated as |

Critical Insight: The proximity of the positively charged pyridine ring to the carboxyl group (separated by a 2-carbon spacer) creates a strong inductive effect that lowers the pKa of the carboxylic acid relative to standard aliphatic acids.[1]

Visualization of Ionization Pathways

The following diagram illustrates the species distribution and proton transfer pathway.

Caption: Stepwise deprotonation pathway of 3-(Pyridin-4-yl)butanoic acid HCl, highlighting the solubility-limiting zwitterionic window.

Experimental Protocol: Potentiometric Determination

To validate these values in your specific formulation matrix, rely on Potentiometric Titration . This method is superior to UV-metric techniques for this compound due to the weak chromophore overlap between species.[1]

Reagents & Setup[1][2]

-

Titrant: 0.1 M Carbonate-free NaOH (standardized against KHP).

-

Solvent: Degassed HPLC-grade water (CO₂ affects pKa₁ accuracy).

-

Ionic Strength Adjuster (ISA): 0.15 M KCl (mimics physiological ionic strength).

-

Apparatus: Automated titrator with a glass combination electrode (Ag/AgCl reference).

Step-by-Step Workflow

-

System Calibration:

-

Calibrate pH electrode using buffers 1.68, 4.01, 7.00, and 10.01. Slope must be ≥ 98%.[1]

-

-

Sample Preparation:

-

Weigh ~50 mg of 3-(Pyridin-4-yl)butanoic acid HCl (approx. 0.2 mmol).[1]

-

Dissolve in 20 mL of 0.15 M KCl solution.

-

Note: Since the sample is an HCl salt, the initial pH will be acidic (< 2.5).

-

-

Titration Execution:

-

Data Processing:

-

Convert Volume (NaOH) vs. pH data into a Bjerrum Protonation Plot (

vs pH). - (average protons bound) will range from 2 (start) to 0 (end).[1]

-

pKa₁ is the pH where

. -

pKa₂ is the pH where

.

-

Self-Validating Logic (Quality Control)[1]

-

The Chloride Check: Calculate the first equivalence point. Since you start with the HCl salt, the first "jump" in pH might be obscured if excess free HCl is present. Ensure the amount of NaOH consumed matches the theoretical stoichiometry of the salt.

-

CO₂ Exclusion: If the curve drifts at pH > 8, atmospheric CO₂ is interfering. Use an argon blanket.[1]

Implications for Drug Development

Solubility Profile (LogS)

The solubility of 3-(Pyridin-4-yl)butanoic acid is highly pH-dependent, following a U-shaped curve characteristic of ampholytes.[1]

| pH Region | Dominant Species | Solubility Prediction |

| pH 1.2 (Gastric) | Cation ( | High (> 50 mg/mL) |

| pH 4.5 (Intestinal) | Zwitterion ( | Minimum (Intrinsic Solubility, |

| pH 7.4 (Blood) | Anion ( | High (Formation of Na-salt) |

Lipophilicity (LogD)

LogD is dynamic.[1] While the LogP (neutral zwitterion) is estimated at 0.6 , the LogD drops significantly at physiological pH.

-

LogD₅.₅: ~0.7 (Maximum lipophilicity, best for membrane permeation).

-

LogD₇.₄: ~ -1.4 (Hydrophilic, low passive permeability).[1]

Workflow Visualization: Titration Logic

The following logic flow ensures the experimentalist distinguishes between salt neutralization and intrinsic pKa determination.

Caption: Operational workflow for the potentiometric titration of the hydrochloride salt.

References

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text for pKa methodology).

-

PubChem. (2025).[1][3] 3-(Pyridin-4-yl)propanoic acid (Analog Data). National Library of Medicine.[1] Available at: [Link][1]

-

Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1] (Source for pyridine substituent effects).[1][3][4][5][6]

-

EPA CompTox Dashboard. (2025). Physicochemical Properties of Pyridine Derivatives. US Environmental Protection Agency.[1] Available at: [Link][1]

Sources

- 1. 3-Pyridinebutanoic acid | C9H11NO2 | CID 114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.fsu.edu [chem.fsu.edu]

- 3. 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 5. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 6. biopchem.education [biopchem.education]

An In-depth Technical Guide to 3-(Pyridin-4-yl)butanoic Acid and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyridin-4-yl)butanoic acid is a pyridine-containing carboxylic acid. The pyridine motif is a common structural feature in many pharmaceuticals and biologically active compounds, valued for its ability to participate in hydrogen bonding and its overall favorable pharmacokinetic properties. The butanoic acid side chain provides a handle for further chemical modification and can influence the molecule's polarity and interaction with biological targets. This technical guide provides a comprehensive overview of the available information on 3-(Pyridin-4-yl)butanoic acid and its hydrochloride salt, including its chemical identifiers, predicted properties, a proposed synthetic route, and safety considerations. It is important to note that this compound is not extensively documented in publicly available scientific literature, and therefore, some of the information presented is based on predictions and established chemical principles.

Core Identifiers and Chemical Structure

A definitive CAS number for 3-(Pyridin-4-yl)butanoic acid hydrochloride has not been found in major chemical databases. The information below pertains to the free base, 3-(Pyridin-4-yl)butanoic acid. The hydrochloride salt is readily formed by treating the free base with hydrochloric acid.

| Identifier | Value | Source |

| Compound Name | 3-pyridin-4-ylbutanoic acid | PubChem[1] |

| Molecular Formula | C9H11NO2 | PubChem[1] |

| Molecular Weight | 165.19 g/mol | PubChem[1] |

| Canonical SMILES | CC(CC(=O)O)C1=CC=NC=C1 | PubChem[1] |

| InChI | InChI=1S/C9H11NO2/c1-7(6-9(11)12)8-2-4-10-5-3-8/h2-5,7H,6H2,1H3,(H,11,12) | PubChem[1] |

| InChIKey | KYSQGRVBIOODEO-UHFFFAOYSA-N | PubChem[1] |

Chemical Structures

Sources

Thermodynamic Stability Profiling of Pyridine-Substituted Butanoic Acid Salts

Technical Guidance for Pharmaceutical Solid-State Development

Executive Summary

The thermodynamic stability of pyridine-substituted butanoic acid salts represents a complex physicochemical challenge due to the zwitterionic potential of the parent moiety. The proximity of the pyridine nitrogen pKa (~5.3) and the carboxylate pKa (~4.8) creates a "proton-transfer twilight zone," where the distinction between a true salt and a co-crystal is often governed by lattice energy rather than solution-state proton transfer alone.[1]

This guide provides a rigorous framework for assessing, predicting, and validating the thermodynamic stability of these salts. It moves beyond empirical screening to a first-principles approach, integrating lattice energy theory with practical solid-state characterization.[1]

The Physicochemical Landscape: The Zwitterionic Challenge

The core structural motif—a pyridine ring linked to a butanoic acid chain—presents a unique ionization profile. Unlike simple bases, this moiety is amphoteric.[1]

The pKa Interplay

Thermodynamic stability in the solid state is heavily influenced by the

Implication: The molecule can self-neutralize to form a zwitterion in the solid state. To form a stable salt at the pyridine nitrogen, a strong acid (pKa < 2) is required. To form a salt at the carboxylate, a strong base (pKa > 10) is required.[2] Weak counter-ions will likely result in disproportionation or co-crystal formation.[1]

Speciation Diagram

The following diagram illustrates the charge state sensitivity to pH, which dictates the crystallization window for stable salts.

Figure 1: pH-dependent speciation of pyridine-butanoic acid derivatives.[1] Salt formation requires driving the equilibrium to the far left (Acid Salts) or far right (Base Salts).

Thermodynamic Drivers of Salt Stability

The stability of a salt is not merely a function of its melting point but of its Crystal Lattice Energy (

The Lattice Energy Equation

For a pyridine-substituted butanoic acid salt, the thermodynamic stability (

High-melting salts (e.g., Mesylates, Fumarates) typically exhibit higher lattice energies, which correlates with:

-

Reduced Hygroscopicity: Tighter packing leaves fewer voids for water sorption.[1]

-

Chemical Stability: Reduced molecular mobility prevents decarboxylation or oxidation of the pyridine ring.

Counter-Ion Selection Logic

Based on the "Rule of 3" and lattice energy principles, the following counter-ions are recommended for this specific moiety:

| Counter-Ion Class | Examples | Rationale for Pyridine-Butanoic Acid | Thermodynamic Risk |

| Strong Acids | HCl, HBr | Ensures protonation of Pyridine N ( | High: Volatility of HCl; risk of hydrate formation. |

| Sulfonic Acids | Methanesulfonic (Mesylate) | High lattice energy; non-volatile; forms robust H-bond networks.[1] | Low: Generally the "Gold Standard" for weak bases. |

| Dicarboxylic Acids | Fumaric, Maleic | Potential for 2:1 stoichiometry; cross-linking stabilizes lattice.[1] | Medium: May form co-crystals due to insufficient |

| Alkali Metals | Sodium (Na+) | Targets the carboxylic acid tail. | High: Often hygroscopic; forms soaps/gels (fatty acid nature).[1] |

Experimental Protocol: The "Smart Screen"

Do not rely on random solvent evaporation.[1] Use this targeted thermodynamic protocol to identify the stable polymorph.

Phase 1: Stoichiometric Control & Solvent Selection

Objective: Avoid oiling out (common with fatty acid chains) and ensure salt formation.[1]

-

Preparation: Dissolve 100 mg of the pyridine-butanoic acid derivative in a polar solvent (Ethanol or Isopropanol).

-

Acid Addition: Add 1.05 equivalents of the counter-acid (e.g., Methanesulfonic acid). Note: Use a slight excess to suppress dissociation.

-

Temperature Cycling:

-

Heat to 60°C to ensure full dissolution.[1]

-

Cool slowly (0.1°C/min) to 5°C.

-

Crucial Step: If oiling occurs, reheat and add a non-polar anti-solvent (e.g., Heptane) dropwise until turbidity persists, then cool.

-

Phase 2: Thermodynamic Stability Verification (Slurry Conversion)

Objective: Ensure the isolated solid is the most stable polymorph, not a kinetic metastable form.

-

Slurry Setup: Suspend excess solid salt in a saturated solution of the same salt (using a solvent with low solubility, e.g., Acetone/Water 95:5).

-

Equilibration: Stir at 25°C for 48-72 hours. This allows Ostwald ripening where metastable forms dissolve and stable forms grow.[1]

-

Analysis: Filter and analyze via XRPD immediately.

Phase 3: Stress Testing

Subject the candidate salts to:

-

75% RH / 40°C for 1 week (Hygroscopicity check).

-

Melting Point (DSC): A sharp endotherm > 150°C is a strong indicator of a stable lattice.[1]

Decision Matrix: Selecting the Final Form

The following workflow illustrates the logic for accepting or rejecting a salt candidate based on thermodynamic data.

Figure 2: Logical workflow for validating thermodynamic stability of salt candidates.

Case Study Synthesis: HCl vs. Mesylate

Based on literature precedents with pyridine bases (e.g., RPR111423), we can synthesize a comparative stability profile for a pyridine-butanoic acid derivative.[1]

The Hydrochloride Salt (HCl)[5]

-

Observation: Often forms easily but exhibits a broad melting endotherm.[1]

-

Thermodynamic Flaw: The "Common Ion Effect" in the stomach (low pH) is beneficial for solubility, but in the solid state, HCl is volatile. Upon heating or long-term storage, the salt may lose HCl gas, reverting to the zwitterion or free base.

-

Verdict: Metastable. High risk of disproportionation.[1]

The Methanesulfonate Salt (Mesylate)

-

Observation: High melting point (>180°C), crystalline needles.[1]

-

Mechanism: The sulfonate group forms a robust hydrogen bond with the protonated pyridine nitrogen. The methyl group of the mesylate packs efficiently with the butanoic alkyl chain (Van der Waals interactions), maximizing lattice energy.

-

Verdict: Stable. The preferred form for development.

The Sodium Salt[6][7]

-

Observation: Forms a soap-like solid or gel.[1]

-

Thermodynamic Flaw: The lipophilic butyl chain combined with the polar ionic headgroup creates surfactant properties. This leads to lyotropic liquid crystals rather than a stable anhydrous lattice.[1]

-

Verdict: Unsuitable for solid oral dosage forms; potential for liquid formulations only.[1]

References

-

Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2002).[1][5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] Link[1]

-

Gould, P. L. (1986).[1][2][6] Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.[1] Link

-

Guo, M., et al. (2022).[1][7] Modulation of Solid-State Chemical Stability of Gabapentin by Pyridinecarboxylic Acid.[1][7] Pharmaceutical Research, 39, 2305–2314.[7] Link

-

Perlovich, G. L., et al. (2013).[1] Evaluation of the Lattice Energy of the Two-Component Molecular Crystals Using Solid-State Density Functional Theory. Crystal Growth & Design, 13(10), 4309–4316. Link[1]

-

Bhatt, P. M., et al. (2005).[1] Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? CrystEngComm, 7, 402-402.[1] Link

Sources

- 1. 3-Pyridinebutanoic acid | C9H11NO2 | CID 114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 4. reddit.com [reddit.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. datapdf.com [datapdf.com]

- 7. Modulation of Solid-State Chemical Stability of Gabapentin by Pyridinecarboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Significance of 3-(Pyridin-4-yl)butanoic Acid Pharmacophores

Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary: The Pharmacophore Defined

The 3-(Pyridin-4-yl)butanoic acid moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its significance stems from its unique zwitterionic potential , conformational rigidity , and metal-chelating capability .

Structurally, the scaffold consists of a pyridine ring (a hydrogen bond acceptor and weak base) attached to the

This guide dissects the biological utility of this pharmacophore, focusing on its role in Integrin Antagonism , Metalloenzyme Inhibition , and Neurological Modulation , supported by validated synthetic protocols and mechanistic insights.

Mechanistic Pharmacology

2.1. Integrin

Antagonism (RGD Mimetics)

The primary biological significance of 3-(pyridin-4-yl)butanoic acid derivatives lies in their ability to mimic the Arginine-Glycine-Aspartic acid (RGD) motif. Integrins, particularly

-

Mechanism: The pyridine nitrogen mimics the guanidine group of Arginine (basic), while the carboxylic acid mimics the Aspartic acid side chain (acidic).

-

Pharmacophoric Distance: The 3-carbon linker with the

-methyl substitution locks the molecule into a conformation where the N-O distance approximates the ~14 Å required for high-affinity binding to the integrin receptor cleft. -

Causality: The rigidity provided by the pyridine ring reduces the entropic penalty of binding compared to flexible linear chains, enhancing potency.

2.2. Metalloenzyme Inhibition (Thromboxane Synthase & MMPs)

The pyridine nitrogen is a potent ligand for heme-iron and zinc active sites.

-

Thromboxane Synthase: This enzyme contains a heme-iron center. The pyridine nitrogen coordinates axially with the heme iron, preventing substrate binding and inhibiting the production of Thromboxane A2 (a vasoconstrictor and platelet aggregator).

-

Matrix Metalloproteinases (MMPs): The carboxylic acid can chelate the catalytic Zinc ion, while the pyridine ring interacts with the S1' specificity pocket, making this scaffold a dual-anchor inhibitor.

2.3. Neurotransmitter Modulation (GABA-B Analogs)

Structurally, the scaffold is a

-

GABA-B Agonism: Similar to Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid), the 3-(pyridin-4-yl)butanoic acid scaffold can activate GABA-B receptors. The pyridine ring provides lipophilicity for blood-brain barrier (BBB) penetration, while the spatial arrangement mimics the bioactive conformation of GABA.

Experimental Protocols

3.1. Synthesis of 3-(Pyridin-4-yl)butanoic Acid

Rationale: A self-validating Reformatsky protocol is chosen for its regioselectivity, ensuring the pyridine is correctly positioned at C3.

Reagents: 4-Acetylpyridine, Ethyl bromoacetate, Activated Zinc dust, Benzene/THF, p-Toluenesulfonic acid (pTsOH), 10% Pd/C, NaOH.

Workflow:

-

Reformatsky Reaction:

-

Activate Zinc dust by washing with dilute HCl, then water, acetone, and ether; dry under vacuum.

-

In a dry flask under

, reflux a mixture of 4-acetylpyridine (1.0 eq), ethyl bromoacetate (1.2 eq), and activated Zn (1.5 eq) in dry benzene/THF (1:1) for 4 hours. -

Checkpoint: Appearance of a thick white precipitate (zinc alkoxide).

-

Quench with cold 10%

. Extract with EtOAc.[1] -

Product A: Ethyl 3-hydroxy-3-(pyridin-4-yl)butanoate.

-

-

Dehydration:

-

Reflux Product A in toluene with a catalytic amount of pTsOH using a Dean-Stark trap to remove water.

-

Validation: TLC shows loss of the polar alcohol spot and appearance of a UV-active alkene.

-

Product B: Ethyl 3-(pyridin-4-yl)but-2-enoate (mixture of E/Z isomers).

-

-

Catalytic Hydrogenation:

-

Dissolve Product B in EtOH. Add 10% Pd/C (10% w/w).

-

Stir under

balloon (1 atm) for 12 hours at RT. -

Filter through Celite.

-

Product C: Ethyl 3-(pyridin-4-yl)butanoate.

-

-

Hydrolysis:

-

Treat Product C with 1M NaOH (2 eq) in MeOH/H2O for 2 hours.

-

Adjust pH to 5.0 (isoelectric point) with 1M HCl to precipitate the zwitterion.

-

Final Product: 3-(Pyridin-4-yl)butanoic acid.

-

3.2. Biological Validation: Integrin

Solid-Phase Binding Assay

Rationale: This assay quantifies the ability of the pharmacophore to displace a known high-affinity ligand (Vitronectin) from the receptor.

-

Coating: Coat 96-well plates with purified human

integrin (1 -

Blocking: Block non-specific sites with 1% BSA in PBS for 1 hour.

-

Competition: Add biotinylated-Vitronectin (ligand) mixed with serial dilutions of 3-(pyridin-4-yl)butanoic acid (0.1 nM to 100

M). Incubate for 2 hours. -

Detection: Wash plates and add Streptavidin-HRP. Incubate 30 mins. Add TMB substrate and measure OD at 450 nm.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine

.

Data Visualization & Pathways

Figure 1: Synthesis & Mechanism of Action

The following diagram illustrates the synthetic pathway and the dual-mode biological interaction (Integrin vs. Metalloenzyme).

Caption: Figure 1. Synthetic pathway for 3-(pyridin-4-yl)butanoic acid and its divergent pharmacological mechanisms targeting Integrins and Heme-enzymes.

Quantitative Structure-Activity Relationship (QSAR) Summary

The following table summarizes the impact of structural modifications on the biological activity of this pharmacophore, derived from aggregate data on pyridine-alkanoic acid derivatives.

| Structural Modification | Effect on Integrin Affinity ( | Effect on Enzyme Inhibition (Tx Synthase) | Mechanistic Explanation |

| Core Scaffold | Baseline Activity | Baseline Activity | Optimal N-COOH distance (~12-14 Å). |

| N-Oxidation (Pyridine-N-O) | Decreases drastically | Abolishes activity | Loss of basicity and metal coordination ability. |

| Decreases | Variable | Steric hindrance interferes with binding pocket fit. | |

| Increases (Selectivity change) | Decreases | Increases lipophilicity; shifts selectivity to | |

| Chain Extension (Pentanoic) | Decreases | Decreases | Disrupts the precise pharmacophoric distance. |

| Esterification (Prodrug) | Inactive (in vitro) | Inactive (in vitro) | Requires hydrolysis to free acid for charge interaction. |

References

-

PubChem. (2025). 3-(Pyridin-4-yl)butanoic acid hydrochloride - Compound Summary. National Library of Medicine. [Link]

-

DrugBank. (2024). Butyric Acid and Derivatives: Pharmacology and Metabolism.[Link]

-

Perkins, J. et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry.[2][3][4][5] [Link]

-

Siddiqui, N. et al. (2011). Newer Biologically Active Pyridines: A Potential Review. Research Journal of Pharmacy and Technology. [Link]

-

Vertex Pharmaceuticals. (2010). Patent: Pyridine derivatives as inhibitors of protein kinases.[2] (Contextual reference for pyridine-acid scaffolds).

Sources

- 1. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 2. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. storage.googleapis.com [storage.googleapis.com]

- 4. researchgate.net [researchgate.net]

- 5. rjptonline.org [rjptonline.org]

Methodological & Application

Reaction conditions for coupling 3-(Pyridin-4-yl)butanoic acid hydrochloride with amines

An Application Guide to Amide Bond Formation: Coupling 3-(Pyridin-4-yl)butanoic acid hydrochloride with Amines

Introduction

The formation of the amide bond is arguably the most critical reaction in medicinal chemistry and drug development, forming the backbone of peptides and appearing in a vast array of pharmaceutical agents.[1][2][3] This guide provides a detailed technical overview and robust protocols for the coupling of 3-(pyridin-4-yl)butanoic acid hydrochloride with primary and secondary amines. The presence of the pyridine moiety and the hydrochloride salt form of the carboxylic acid starting material introduces specific challenges that require careful consideration of reagent selection and reaction conditions to ensure high yields and purity. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this crucial transformation.

Part 1: Foundational Principles & Strategic Considerations

The General Mechanism of Amide Coupling

Direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the rapid acid-base reaction that forms a non-reactive ammonium carboxylate salt.[4][5] Therefore, the reaction necessitates the use of a "coupling reagent" to activate the carboxylic acid. The process universally follows a two-step sequence:

-

Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate (e.g., an active ester or an acylisourea). This step converts the poor leaving group of the carboxylic acid (-OH) into a much better one.[3][5]

-

Acylation: The amine, acting as a nucleophile, attacks the activated carbonyl carbon, displacing the leaving group and forming the stable amide bond.[6][7]

The Critical Role of the Base

When using 3-(pyridin-4-yl)butanoic acid hydrochloride, the selection and stoichiometry of the base are paramount. At least two equivalents of a suitable base are required:

-

First Equivalent: To neutralize the hydrochloride salt, freeing the pyridine nitrogen and generating one equivalent of a salt byproduct (e.g., DIPEA·HCl).

-

Second Equivalent: To deprotonate the carboxylic acid, forming the carboxylate anion necessary to initiate the reaction with the coupling reagent.[8][9]

In practice, 2.5 to 4 equivalents of base are often used to drive the reaction to completion. The ideal base is a sterically hindered, non-nucleophilic tertiary amine, such as N,N-Diisopropylethylamine (DIPEA, Hünig's base) or triethylamine (TEA) .[4][6] These bases are strong enough to perform the necessary deprotonations but are too bulky to compete with the reactant amine as a nucleophile, which would otherwise lead to unwanted side products.

Selecting the Appropriate Solvent

The choice of solvent is critical for ensuring that all reactants and intermediates remain in solution.[10] Polar aprotic solvents are the standard for amide coupling reactions.[11]

-

N,N-Dimethylformamide (DMF): Often the solvent of choice due to its excellent solvating power for a wide range of organic molecules, including polar starting materials and coupling reagents.[12][13]

-

Dichloromethane (DCM): A less polar option, useful when byproducts (like dicyclohexylurea from DCC) need to precipitate. It is a good general-purpose solvent for many coupling reactions.[10][12]

-

N-Methyl-2-pyrrolidone (NMP): A highly polar solvent with strong solvating properties, similar to DMF, and can sometimes improve yields in difficult couplings.[10]

-

Acetonitrile (MeCN) & Tetrahydrofuran (THF): Can be effective, particularly for specific reagent systems or when reactants have better solubility in them.[4][10]

Part 2: A Comparative Analysis of Modern Coupling Reagents

The success of an amide coupling reaction hinges on the choice of the activating reagent. The table below compares several classes of commonly used reagents, highlighting their suitability for coupling 3-(pyridin-4-yl)butanoic acid.

| Coupling Reagent Class | Example(s) | Key Advantages | Potential Drawbacks | Suitability for Topic |

| Uronium/Aminium Salts | HATU , HBTU, TBTU | High efficiency, fast reaction rates, low racemization, effective for hindered substrates.[8][9][13] | Higher cost, can react with amine if not pre-activated, byproducts can be difficult to remove.[8][14] | Excellent. HATU is a gold-standard reagent for ensuring success in challenging couplings. |

| Carbodiimides | EDC·HCl , DCC, DIC | Cost-effective, widely available. EDC·HCl and its urea byproduct are water-soluble, simplifying work-up.[6][15] | Lower reactivity than uronium salts, risk of racemization (mitigated by additives like HOBt), DCC byproduct is insoluble. | Very Good. The EDC/HOBt system is a reliable and economical choice for routine couplings. |

| Phosphonium Salts | PyBOP® , BOP | High reactivity, does not form guanidinium side products.[3][6] | Carcinogenic HMPA byproduct from BOP; PyBOP byproducts can be difficult to remove during purification.[6][16] | Good. Effective, but purification can be more challenging than with other methods. |

| Phosphonic Acid Anhydrides | T3P® | Water-soluble byproducts simplify work-up, low toxicity, cost-effective, and robust.[17] | Often requires slightly elevated temperatures for less reactive partners. | Very Good. An excellent "green" alternative with a simple purification profile. |

Part 3: Detailed Experimental Protocols

The following protocols provide step-by-step guidance for two highly reliable coupling methods. All reactions should be conducted in a fume hood with appropriate personal protective equipment. Anhydrous solvents and an inert atmosphere (Nitrogen or Argon) are recommended for best results.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for difficult-to-couple amines or when maximizing yield is the primary objective. The pre-activation step is critical for success with uronium reagents.[8][14]

Materials and Reagents:

-

3-(Pyridin-4-yl)butanoic acid hydrochloride (1.0 eq.)

-

Amine (primary or secondary, 1.1 eq.)

-

HATU (1.1 eq.)

-

DIPEA (3.0 eq.)

-

Anhydrous DMF

-

Ethyl acetate (EtOAc), 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Methodology:

-

Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add 3-(Pyridin-4-yl)butanoic acid hydrochloride (1.0 eq.) and HATU (1.1 eq.).

-

Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

-

Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 eq.) dropwise. Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 15-30 minutes. This "pre-activation" step forms the reactive OAt-ester.[8]

-

Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.

-

Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (aq) (2x), saturated NaHCO₃ (aq) (2x), and finally with brine (1x). The aqueous washes remove unreacted starting materials, DIPEA·HCl salt, and water-soluble byproducts.[1]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Protocol 2: Economical Coupling using EDC and HOBt

This classic method is robust, cost-effective, and suitable for a wide range of amines. The water-soluble nature of EDC and its byproduct simplifies purification.[6]

Materials and Reagents:

-

3-(Pyridin-4-yl)butanoic acid hydrochloride (1.0 eq.)

-

Amine (primary or secondary, 1.1 eq.)

-

EDC·HCl (1.2 eq.)

-

HOBt (1.2 eq.)

-

DIPEA (3.0 eq.)

-

Anhydrous DCM or DMF

-

Ethyl acetate (EtOAc), 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Methodology:

-

Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add 3-(Pyridin-4-yl)butanoic acid hydrochloride (1.0 eq.), the amine (1.1 eq.), and HOBt (1.2 eq.).

-

Dissolution: Add anhydrous DCM or DMF to dissolve the components (concentration typically 0.1-0.5 M).

-

Base Addition: Add DIPEA (3.0 eq.) to the mixture and stir for 5 minutes.

-

Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq.) portion-wise.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate (if DCM was used) or directly proceed with washing (if DMF was used, a larger volume of EtOAc is needed).

-

Wash the organic layer sequentially with 1 M HCl (aq) (2x), saturated NaHCO₃ (aq) (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Part 4: Visualizing the Process

Visual aids can clarify complex mechanisms and workflows, ensuring reproducibility and understanding.

Mechanism of Activation with HATU

Caption: Generalized mechanism for HATU-mediated amide coupling.

Experimental Workflow

Caption: Step-by-step workflow for a typical amide coupling reaction.

Part 5: Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | 1. Insufficient base to neutralize HCl and deprotonate the acid. 2. Inactive or degraded coupling reagent. 3. Sterically hindered or electron-deficient amine. 4. Water present in the reaction. | 1. Increase the equivalents of base (e.g., from 3.0 to 4.0 eq. of DIPEA). 2. Use fresh, high-purity coupling reagents.[8] 3. Switch to a more powerful coupling reagent like HATU; consider gentle heating (30-40 °C).[8] 4. Use anhydrous solvents and perform the reaction under an inert atmosphere. |

| Multiple Byproducts Observed | 1. (With HATU/HBTU) Coupling reagent reacted with the amine. 2. N-acylurea formation (with carbodiimides). 3. Racemization of chiral centers. | 1. Ensure a sufficient pre-activation time (15-30 min) before adding the amine.[8][14] 2. Ensure an additive like HOBt is used with EDC. 3. Use a reagent known for low racemization (e.g., HATU, COMU) and run the reaction at 0 °C to room temperature.[6][8] |

| Difficulty Purifying Product | 1. Byproducts from the coupling reagent are co-eluting (e.g., tetramethylurea, phosphoramides). 2. Unreacted starting materials remain. | 1. Ensure the aqueous work-up is thorough. Multiple acidic and basic washes can remove most polar byproducts.[1] Consider using a different coupling system (e.g., T3P) with water-soluble byproducts.[17] 2. Adjust stoichiometry or increase reaction time. Use a scavenger resin during work-up to remove excess acid or amine. |

References

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

-

AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

Green Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. RSC Publishing. Retrieved from [Link]

-

Scharlab. (n.d.). Solvents and reagents for peptide synthesis. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

Taylor & Francis Online. (2021, January 29). Evaluation of greener solvents for solid-phase peptide synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Wikipedia. (n.d.). HATU. Retrieved from [Link]

-

Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2013). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry. Retrieved from [Link]

-

Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

-

PMC. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Retrieved from [Link]

-

AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

Reddit. (2025, September 13). What is the correct order of addition for EDCI and HOBt? Retrieved from [Link]

-

Sabatini, M. T., Boulton, L. T., & Whiting, A. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]

-

Sabatini, M. T., Boulton, L. T., & Whiting, A. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Retrieved from [Link]

-

ChemRxiv. (n.d.). Controlling carbodiimide-driven reaction networks through the reversible formation of pyridine adducts. Retrieved from [Link]

-

Reddit. (2023, May 9). HATU/PyBOP coupling procedure question. Retrieved from [Link]

-

ResearchGate. (2019, July 8). Can anyone help me about the work up of PyBOP coupling agent? Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. growingscience.com [growingscience.com]

- 3. hepatochem.com [hepatochem.com]

- 4. Lab Reporter [fishersci.co.uk]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. bachem.com [bachem.com]

- 7. HATU - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 10. peptide.com [peptide.com]

- 11. tandfonline.com [tandfonline.com]

- 12. scharlabchina.com [scharlabchina.com]

- 13. HATU - Enamine [enamine.net]

- 14. reddit.com [reddit.com]

- 15. peptide.com [peptide.com]

- 16. researchgate.net [researchgate.net]

- 17. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

Application Note: A Validated Protocol for the Synthesis of 3-(Piperidin-4-yl)butanoic Acid HCl via Catalytic Hydrogenation

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved pharmaceuticals.[1][2] Catalytic hydrogenation of pyridine precursors represents the most direct and atom-economical route to these valuable saturated heterocycles.[1][3] This application note provides a comprehensive, in-depth guide for the synthesis of 3-(Piperidin-4-yl)butanoic Acid HCl, a functionalized piperidine derivative, through the heterogeneous catalytic hydrogenation of its aromatic precursor, 3-(Pyridin-4-yl)butanoic acid. We delve into the mechanistic principles guiding the choice of catalyst and reaction conditions, present a meticulously detailed and safety-oriented experimental protocol, and offer expert insights for troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for pyridine ring saturation.

Mechanistic Rationale and Strategic Considerations

The hydrogenation of a pyridine ring to a piperidine ring involves the addition of three equivalents of molecular hydrogen across the aromatic system.[1] While conceptually simple, this transformation is challenging due to two primary factors: the inherent aromatic stability of the pyridine ring and the potential for catalyst poisoning by the Lewis basic nitrogen atoms of both the starting material and the product.[1][4]

Overcoming the Hurdles: The Role of Acidic Media

A critical strategy to overcome these challenges is to perform the hydrogenation under acidic conditions.[5] Protonation of the pyridine nitrogen to form a pyridinium salt serves two essential functions:

-

Activation: The positive charge on the pyridinium ion disrupts the ring's aromaticity, lowering the activation energy required for reduction.[6][7]

-

Prevention of Catalyst Poisoning: Protonation of the basic nitrogen in the resulting piperidine product prevents it from coordinating to the precious metal catalyst surface, thereby maintaining catalytic activity throughout the reaction.[7]

For the synthesis of 3-(Piperidin-4-yl)butanoic Acid HCl, using an acidic solvent like glacial acetic acid is particularly advantageous as it both facilitates the reaction and provides the counter-ion for the final salt product.[8]

Catalyst Selection: Heterogeneous Systems

While both homogeneous and heterogeneous catalysts can effect pyridine hydrogenation, heterogeneous systems are overwhelmingly preferred in process chemistry for their ease of separation, handling, and recyclability.[1]

-

Platinum(IV) Oxide (PtO₂, Adams' Catalyst): This is a highly effective and widely documented catalyst for pyridine hydrogenation.[8] It is typically used in acidic solvents like acetic acid and operates under moderate to high hydrogen pressures.[8] Its reliability and broad substrate scope make it an excellent choice for this transformation.

-

Palladium on Carbon (Pd/C): Another common choice, often employed with an acidic additive to facilitate the reduction of the protonated pyridine ring.[1]

-

Rhodium-based Catalysts (Rh/C, Rh₂O₃): Rhodium catalysts have shown exceptional activity, sometimes under milder conditions than platinum or palladium.[3][4]

This protocol will focus on the use of PtO₂ due to its proven efficacy and extensive validation in the literature for this class of transformation.[5][8]

Critical Safety Protocols for High-Pressure Hydrogenation

Hydrogenation reactions carry inherent risks associated with flammable hydrogen gas, high pressures, and pyrophoric catalysts.[9][10][11] Adherence to strict safety procedures is mandatory.

Core Safety Mandates:

-

Dedicated Workspace: All operations must be conducted within a certified chemical fume hood, clear of combustible materials.[12][13]

-

Pressure-Rated Equipment: Use only certified high-pressure reactors (e.g., Parr shaker or autoclave) rated for the intended operating pressure and temperature.[9][12]

-

Blast Shield: A certified blast shield must be placed between the reactor and the operator.[13]

-

Oxygen Exclusion: The most critical step is the thorough removal of air (oxygen) from the reactor before introducing hydrogen to prevent the formation of an explosive mixture.[9][11] This is achieved by repeated purge cycles with an inert gas like nitrogen or argon.[12]

-

Catalyst Handling: Used hydrogenation catalysts, particularly after filtration, can be pyrophoric and may ignite upon contact with air.[1][10][11] Never allow the catalyst filter cake to dry. It must be kept wet with solvent and quenched with water immediately after filtration.[10][11]

Caption: Reactor purge cycle to ensure an inert atmosphere.

Detailed Experimental Protocol: Synthesis of 3-(Piperidin-4-yl)butanoic Acid HCl

This protocol details the hydrogenation of 3-(Pyridin-4-yl)butanoic acid using PtO₂ in glacial acetic acid.

Materials and Equipment:

-

3-(Pyridin-4-yl)butanoic acid (1.0 eq)

-

Platinum(IV) oxide (PtO₂, Adams' catalyst, 2-5 mol%)

-

Glacial Acetic Acid (ACS grade)

-

High-pressure hydrogenation reactor (e.g., Parr shaker) with glass liner

-

Inert gas (Nitrogen or Argon) supply with vacuum/purge manifold

-

High-purity hydrogen gas supply

-

Filtration apparatus with Celite®

-

Standard laboratory glassware and rotary evaporator

Part A: Reactor Charging and Setup

-

Pre-Operation Check: Inspect the reactor body, pressure gauges, and all fittings to ensure they are in perfect working order.[12]

-

Reagent Addition: To the glass liner of the high-pressure reactor, add 3-(Pyridin-4-yl)butanoic acid (e.g., 5.0 g, 1.0 eq).

-

Solvent Addition: Add glacial acetic acid (e.g., 50-100 mL).[8]

-

Catalyst Addition: Carefully add the PtO₂ catalyst (2-5 mol%) to the solution.[8]

-

Assembly: Place the liner into the reactor body. Securely seal the reactor head, tightening the bolts diagonally and gradually to ensure a proper seal.[12]

-

System Purge: Place the reactor in the hydrogenation apparatus behind a blast shield. Connect the reactor to the gas manifold and perform a minimum of three vacuum/nitrogen backfill cycles to completely remove all oxygen from the vessel (see diagram above).[9][12]

Part B: Hydrogenation Reaction

-

Pressurization: After the final nitrogen purge, evacuate the nitrogen and introduce hydrogen gas, pressurizing the reactor to the target pressure (e.g., 50-70 bar).[8]

-

Reaction Execution: Begin vigorous stirring and maintain the reaction at room temperature or with gentle heating (e.g., 40 °C) if required.[1]

-

Monitoring: Monitor the reaction progress by observing the pressure drop on the gauge as hydrogen is consumed. The reaction is typically complete within 6-16 hours.[1][8]

Part C: Work-up and Product Isolation

-

Depressurization: Once the reaction is complete (i.e., hydrogen uptake ceases), stop the stirring and cool the reactor to room temperature.

-

Venting: Carefully and slowly vent the excess hydrogen gas into a safe exhaust line (e.g., fume hood flue).[12]

-

Inerting: Purge the reactor head three times with nitrogen to remove all residual hydrogen.[12]

-

Catalyst Filtration (Critical Safety Step):

-

Open the reactor and carefully remove the reaction mixture.

-

Prepare a filtration pad of Celite® in a Büchner funnel.

-

CAUTION: Filter the reaction mixture through the Celite® pad. Immediately rinse the reactor and the filter cake with a small amount of acetic acid or ethyl acetate to recover all product. Do not allow the filter cake to dry in the air, as the catalyst is pyrophoric. [1][10]

-

Immediately after filtration, quench the filter cake and Celite® pad by submerging it in a beaker of water.[1][11]

-

-

Isolation:

-

Transfer the filtrate to a round-bottom flask.

-

Concentrate the solution under reduced pressure using a rotary evaporator to remove the acetic acid.

-

The resulting residue is the crude 3-(Piperidin-4-yl)butanoic Acid HCl. It can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield a white solid.

-

Caption: Overall experimental workflow for the hydrogenation.

Comparative Reaction Parameters

The choice of catalyst and conditions can be adapted based on available equipment and desired reaction times. The following table summarizes typical parameters found in the literature for pyridine hydrogenation.

| Parameter | Protocol 1: PtO₂ (Adams') | Protocol 2: Rh₂O₃ |

| Catalyst | Platinum(IV) Oxide | Rhodium(III) Oxide |

| Catalyst Loading | 2-5 mol% | 0.5-1 mol% |

| Solvent | Glacial Acetic Acid | Trifluoroethanol (TFE) |

| **Pressure (H₂) ** | 50-70 bar | 5 bar |

| Temperature | Room Temperature - 40 °C | 40 °C |

| Typical Time | 6-16 hours | 4-8 hours |

| Reference | [8] | [3][4][14] |

Product Characterization

The identity and purity of the final product, 3-(Piperidin-4-yl)butanoic Acid HCl, should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the disappearance of aromatic signals and the appearance of aliphatic signals corresponding to the piperidine ring.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To observe the characteristic stretches for the carboxylic acid and amine hydrochloride salt.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Incomplete or Slow Reaction | 1. Insufficient hydrogen pressure.2. Poor quality catalyst or insufficient loading.3. Inefficient stirring. | 1. Increase hydrogen pressure within the reactor's safe limits.2. Use fresh catalyst or increase the mol% loading.3. Ensure stirring is vigorous enough to suspend the catalyst. |

| Low Yield | 1. Incomplete reaction.2. Product loss during work-up.3. Catalyst deactivation. | 1. Extend reaction time or increase temperature slightly.2. Ensure thorough extraction and transfer of the product.3. Ensure the system is completely free of oxygen and other poisons. |

| Product is an oil, not a solid | 1. Residual solvent (acetic acid).2. Presence of impurities. | 1. Co-evaporate with a solvent like toluene to azeotropically remove residual acetic acid.2. Purify via recrystallization or column chromatography (on silica gel, using the free base). |

References

- Benchchem. (n.d.). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine.

- Lin-Spec. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.

- Industrial Safety Training. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry.

- Reddymasu, S., et al. (2015, August 29). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Rasayan J. Chem.

- Stanford Environmental Health & Safety. (2023, July 15). HYDROGENATION | FACT SHEET.

- Studer, M., et al. (2025, August 5). Enantioselective Homogeneous Hydrogenation of Monosubstituted Pyridines and Furans. Journal of Molecular Catalysis A: Chemical.

- University of Wisconsin-Madison. (n.d.). Hydrogenation SOP.

- Studer, M., et al. (2000, December 13). Enantioselective Homogeneous Hydrogenation of Monosubstituted Pyridines and Furans. Journal of Molecular Catalysis A: Chemical.

- American Chemical Society. (2024, October 7). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.

- Glorius, F., et al. (n.d.). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition.

- The University of Liverpool Repository. (n.d.). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES.

- Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43, 2850-2852.

- University of Pittsburgh. (2012, March 6). Hydrogenation Reactions Safety Guidelines.

- Sciencemadness Discussion Board. (2007, March 20). Pyridine hydrogenation - methods?.

- The University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.

- Rueping, M., et al. (2025, April 29). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.

- Williams, S., et al. (2024, January 3). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.

- Beilstein Journals. (2023, June 12). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis.

- Illinois Chemistry. (2008, December 8). Catalytic Asymmetric Hydrogenation of Heteroarenes.

- ResearchGate. (n.d.). Hydrogenation of pyridines with an EDG or EWG at the 4-position. Reaction conditions.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 7. chemistry.illinois.edu [chemistry.illinois.edu]

- 8. asianpubs.org [asianpubs.org]

- 9. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 10. ehs.stanford.edu [ehs.stanford.edu]

- 11. chem.uci.edu [chem.uci.edu]

- 12. njhjchem.com [njhjchem.com]

- 13. safety.pitt.edu [safety.pitt.edu]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for the Scalable Manufacturing of 3-(Pyridin-4-yl)butanoic Acid Hydrochloride

Abstract

This document provides a comprehensive guide to the scalable manufacturing of 3-(Pyridin-4-yl)butanoic acid hydrochloride, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing robust, safe, and efficient processes suitable for scale-up. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for procedural choices, ensuring a thorough understanding of the manufacturing workflow. All protocols are designed as self-validating systems with integrated in-process controls and analytical checkpoints.

Introduction and Strategic Overview

3-(Pyridin-4-yl)butanoic acid and its hydrochloride salt are valuable building blocks in the synthesis of various active pharmaceutical ingredients (APIs). The scalability of their production is critical for ensuring a consistent and cost-effective supply chain for drug development and commercial manufacturing. This document outlines a recommended scalable synthetic route, starting from commercially available precursors, and provides detailed protocols for each stage of the process, including reaction, workup, purification, and final salt formation.

The chosen synthetic strategy involves a two-step process:

-

Knoevenagel Condensation: Synthesis of (E)-3-(pyridin-4-yl)acrylic acid from 4-pyridinecarboxaldehyde and malonic acid. This reaction is known for its high yields and straightforward procedure.

-

Catalytic Hydrogenation: Reduction of the carbon-carbon double bond and the pyridine ring of (E)-3-(pyridin-4-yl)acrylic acid to yield 3-(pyridin-4-yl)butanoic acid. This is a critical step where catalyst selection and reaction conditions are paramount for achieving high selectivity and yield.

-

Hydrochloride Salt Formation: Conversion of the free acid to its hydrochloride salt to improve stability and handling properties.

This approach is favored for its use of readily available and relatively inexpensive starting materials, as well as for the robustness of the chemical transformations involved, making it amenable to industrial-scale production.

Safety First: Handling Pyridine Derivatives

Pyridine and its derivatives are flammable and toxic, requiring strict safety protocols.[1][2]

-

Ventilation: All operations should be conducted in a well-ventilated fume hood to minimize inhalation exposure to pyridine fumes.[1]

-

Personal Protective Equipment (PPE): Appropriate PPE, including nitrile gloves, safety goggles, a face shield, and a lab coat, must be worn at all times.[1][3]

-

Ignition Sources: Pyridine is highly flammable; therefore, all sources of ignition, such as open flames and sparks, must be strictly avoided in the handling and storage areas.[4][5]

-

Storage: Store pyridine and its derivatives in a cool, dry, and well-ventilated area away from incompatible materials like strong acids and oxidizing agents.[1]

-

Spill Management: In case of a spill, use an absorbent material like sand or vermiculite to contain it. The contaminated material should then be transferred to a sealed container for proper disposal.[1]

Scalable Synthetic Route

The following diagram illustrates the recommended synthetic pathway for the production of 3-(Pyridin-4-yl)butanoic acid hydrochloride.

Sources

Handling and storage protocols for 3-(Pyridin-4-yl)butanoic acid hydrochloride

Application Note: Handling, Storage, and Stability Protocols for 3-(Pyridin-4-yl)butanoic acid hydrochloride

Abstract

This technical guide provides a rigorous framework for the handling, storage, and solubilization of 3-(Pyridin-4-yl)butanoic acid hydrochloride .[1][2][3] As a pyridine-derivative hydrochloride salt, this compound exhibits specific physicochemical behaviors—most notably significant hygroscopicity and pH-dependent solubility —that require precise environmental controls.[1][2][3] Failure to adhere to these protocols can result in deliquescence (absorption of moisture until dissolution), hydrolysis, and concentration errors in quantitative assays.[1][3] This document outlines a self-validating workflow to ensure compound integrity from receipt to experimental application.

Chemical Identity & Physicochemical Profile

Understanding the molecular architecture is the first step in proper handling.[1][3] 3-(Pyridin-4-yl)butanoic acid hydrochloride consists of a pyridine ring substituted at the 4-position with a 3-methyl-propanoic acid chain (creating a chiral center at C3), stabilized as a hydrochloride salt.[1][2][3]

| Property | Detail | Implication for Handling |

| Chemical Structure | Pyridine ring + Butanoic acid tail + HCl | Amphoteric nature (Basic N, Acidic COOH).[1][2][3] |

| Salt Form | Hydrochloride (HCl) | Highly Hygroscopic. Prone to clumping/deliquescence.[1][3] |

| Chirality | Chiral center at C3 | Potential for racemization under extreme pH/heat (though stable as solid salt).[1][3] |

| Acidity (pKa) | ~3.5 (COOH), ~5.2 (Pyridinium) | Solutions will be acidic .[1][3] Requires neutralization for biological assays.[1][3] |

| Appearance | White to off-white crystalline solid | Discoloration (yellowing) indicates oxidation or moisture degradation.[1][2][3] |

Stability Mechanisms & Degradation Pathways[1][2][3]

To prevent degradation, one must understand the driving forces behind it.[1][3]

A. Hygroscopic Deliquescence (The Primary Threat)

The hydrochloride moiety on the pyridine nitrogen is a "moisture magnet."[1][3] Upon exposure to ambient humidity (>40% RH), the crystal lattice disrupts as water molecules intercalate.[3]

-

Mechanism: $ \text{Salt}{(s)} + H_2O{(g)} \rightarrow \text{Hydrate}{(s)} \rightarrow \text{Solution}{(aq)} $[3]

-

Result: The powder turns into a sticky gum or oil.[1][3] This alters the molecular weight (unknown water content), making accurate molar dosing impossible.[3]

B. Thermal & Oxidative Instability

While the HCl salt protects the nitrogen from oxidation (N-oxide formation), the free acid form or prolonged exposure to light can lead to ring degradation.[1][3]

-

Mechanism: Photo-oxidation of the pyridine ring or decarboxylation of the carboxylic acid (rare below 150°C but possible over years).[1][2][3]

Protocol: Storage & "Cold Chain" Management

This protocol defines the lifecycle of the compound from arrival to long-term archiving.[1][2][3]

Diagram 1: Storage Decision Logic

Caption: Logical workflow for processing incoming shipments to ensure long-term stability.

Step-by-Step Storage Instructions:

-

Arrival Inspection: Verify the compound is a free-flowing white powder.[1][3] If it appears clumped or sticky, it has already absorbed moisture.[1][3]

-

Primary Container: Store in an amber glass vial (blocks UV) with a Teflon-lined screw cap (chemical resistance).

-

Secondary Containment (The Desiccation Barrier):

-

Temperature:

-

Equilibration Rule: NEVER open a cold vial immediately upon removal from the freezer. Condensation will form instantly on the cold powder.[1][3]

-

Action: Allow vial to warm to room temperature (approx. 30 mins) inside the desiccator before opening.

-

Protocol: Handling & Solubilization

A. Weighing (The "30-Second Rule")

Due to hygroscopicity, weighing must be rapid or controlled.[1][3][5]

-

Environment: Ideally, weigh in a glove box or a low-humidity room (<40% RH).[1][3]

-